molecular formula C9H7ClFNO B2882997 N-(2-chloro-4-fluorophenyl)prop-2-enamide CAS No. 1156927-01-3

N-(2-chloro-4-fluorophenyl)prop-2-enamide

Cat. No.: B2882997
CAS No.: 1156927-01-3
M. Wt: 199.61
InChI Key: KHJQXGZPEIAXRB-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)prop-2-enamide is a chemical compound with the molecular formula C9H7ClFNO It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-fluorophenyl)prop-2-enamide typically involves the reaction of 2-chloro-4-fluoroaniline with acrylic acid. The process is facilitated by the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-fluorophenyl)prop-2-enamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Addition Reactions: The prop-2-enamide group can undergo addition reactions with various nucleophiles and electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Electrophiles: Such as halogens and acids for addition reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while addition reactions can result in various adducts.

Scientific Research Applications

N-(2-chloro-4-fluorophenyl)prop-2-enamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The prop-2-enamide group can also participate in hydrogen bonding and other interactions that influence the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)prop-2-enamide
  • N-(2-chloro-4-fluorophenyl)prop-2-enamide

Uniqueness

This compound is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO/c1-2-9(13)12-8-4-3-6(11)5-7(8)10/h2-5H,1H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJQXGZPEIAXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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